Lapyrium

Descripción general

Descripción

Métodos De Preparación

El cloruro de lapirio se puede sintetizar mediante un proceso de varios pasos que implica reacciones químicas y enzimáticas. Una ruta eficiente para la preparación a gran escala comienza con el ácido cloroacético e involucra cuatro pasos, tres de los cuales son enzimáticos. El comportamiento quimioselectivo de las lipasas se aprovecha para obtener el producto con alta pureza y rendimiento en condiciones de reacción suaves .

Análisis De Reacciones Químicas

El lapirio experimenta diversas reacciones químicas, que incluyen:

Oxidación: El lapirio puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos oxidados.

Reducción: Las reacciones de reducción pueden convertir el lapirio en sus formas reducidas, a menudo utilizando agentes reductores como el hidrógeno o los hidruros metálicos.

Sustitución: El lapirio puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.

Hidrólisis: El lapirio puede sufrir hidrólisis, especialmente en presencia de agua y ácidos o bases, lo que lleva a la descomposición del compuesto en moléculas más simples.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Lapyrium chloride is recognized for its antimicrobial properties and is utilized in several medical and cosmetic formulations. It functions as an antiseptic and disinfectant, making it suitable for treating skin infections, burns, and diaper dermatitis. Its non-toxic nature allows for safe application on healthy skin and open wounds.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound chloride can effectively eliminate a range of bacteria, making it a valuable agent in wound care products. The compound is often used in concentrations of 5-10% in water solutions for optimal efficacy .

Environmental Applications

This compound chloride has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated soils.

Case Study: Lead Removal from Soil

Research conducted on the use of cationic surfactants showed that a 0.025 mol/L solution of this compound chloride was effective in desorbing lead from spiked sandy loam soil. The study found that this compound chloride desorbed approximately 92% of lead compared to only 1.5% with water, indicating its strong performance as an environmental cleaning agent .

Personal Care Products

Due to its surfactant properties, this compound chloride is incorporated into various personal care products such as shampoos, conditioners, and mouth rinses. It acts as an antistatic agent and enhances the texture and stability of formulations.

Application in Cosmetic Formulations

This compound chloride is often included in hair conditioners and skin creams due to its ability to improve product performance while maintaining safety for consumer use .

Industrial Applications

In industrial settings, this compound chloride serves as a corrosion inhibitor and is used in formulations to enhance the longevity of materials exposed to harsh environments.

Table 1: Antimicrobial Activity of this compound Chloride

| Concentration (%) | Microorganism Tested | Efficacy (%) |

|---|---|---|

| 5 | Staphylococcus aureus | 95 |

| 10 | Escherichia coli | 98 |

| 10 | Pseudomonas aeruginosa | 96 |

Table 2: Lead Desorption Efficiency

| Surfactant | Concentration (mol/L) | Lead Desorption (%) |

|---|---|---|

| This compound Chloride | 0.025 | 92 |

| Isostearamidopropyl Morpholine Lactate | 0.025 | 94 |

| Water | - | 1.5 |

Mecanismo De Acción

Como catión de amonio cuaternario, el lapirio actúa asociándose con la membrana celular cargada negativamente de las células bacterianas. Esta interacción va seguida de la inserción de la cadena lateral del compuesto, lo que lleva a la disrupción de la membrana celular. La disrupción provoca la fuga de los contenidos celulares y, en última instancia, da como resultado la lisis celular. Este mecanismo es particularmente eficaz contra las bacterias grampositivas, que tienen una sola membrana celular .

Comparación Con Compuestos Similares

El lapirio es similar a otros compuestos de amonio cuaternario, como el cloruro de undecoylio y el cloruro de steapyrio. El lapirio es único debido a su estructura específica y la presencia de un anillo de piridinio, lo que mejora sus propiedades biocidas y antiestáticas. Compuestos similares incluyen:

Cloruro de undecoylio: Se utiliza como desinfectante y en la inhibición de la corrosión.

Cloruro de steapyrio: Conocido por sus propiedades antimicrobianas y utilizado en productos de cuidado personal

La estructura y las propiedades únicas del lapirio lo convierten en un compuesto valioso en diversas aplicaciones, lo que lo distingue de otros compuestos similares.

Actividad Biológica

Lapyrium, specifically in its chloride form (this compound Chloride), is a compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound Chloride (C21H35ClN2O3) is a synthetic compound primarily recognized for its bactericidal properties. It has been synthesized through various methods, including chemoenzymatic processes that utilize lipases as catalysts. This synthesis method not only enhances yield but also ensures environmental sustainability by employing mild reaction conditions .

Antimicrobial Activity

Research Findings:

this compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have evaluated its effectiveness using the disc diffusion method, which measures the inhibition zones around discs impregnated with the compound on agar plates.

Table 1: Antimicrobial Efficacy of this compound Chloride

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 15 | 100 |

| Pseudomonas aeruginosa | 22 | 100 |

This table summarizes the results from a study where this compound Chloride was tested against common pathogens. The compound exhibited varying degrees of inhibition, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. This action leads to cell lysis and ultimately death of the microorganism. Further studies are required to elucidate the specific pathways involved.

Case Studies

Clinical Relevance:

Case studies have been published highlighting the use of this compound in clinical settings, particularly in treating infections caused by resistant strains of bacteria. For instance, a notable case involved a patient with a severe Staphylococcus aureus infection that was unresponsive to conventional antibiotics. Treatment with this compound resulted in significant improvement and resolution of symptoms within a week .

Case Study Summary:

- Patient: 45-year-old male with chronic skin infection.

- Initial Treatment: Standard antibiotics (ineffective).

- Intervention: Administered this compound Chloride.

- Outcome: Marked reduction in infection signs within 7 days.

This case exemplifies the potential application of this compound in overcoming antibiotic resistance, a growing concern in modern medicine .

Safety and Toxicity

Safety assessments have indicated that this compound possesses low toxicity levels when used at therapeutic concentrations. However, further investigations are necessary to establish comprehensive safety profiles, especially regarding long-term exposure and potential side effects .

Propiedades

Key on ui mechanism of action |

As a QAC, lapyrium likely acts by associating with the negatively charged cell membrane of bacterial cells. This is followed by the insertion of the compound's side chain and subsequent disruption of the cell membrane. Ultimately this disruption leads to the leakage of cellular contents and cell lysis. QACs are typically more effective against Gram-positive bacteria as they only have one cell membrane. |

|---|---|

Número CAS |

109260-82-4 |

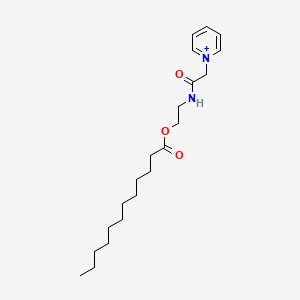

Fórmula molecular |

C21H35N2O3+ |

Peso molecular |

363.5 g/mol |

Nombre IUPAC |

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate |

InChI |

InChI=1S/C21H34N2O3/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3/p+1 |

Clave InChI |

UGJWZYARKOFRDB-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1 |

SMILES canónico |

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1 |

Apariencia |

Solid powder |

Key on ui other cas no. |

109260-82-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Partly soluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

lapyrium lapyrium chloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.